

An In-depth Technical Guide to 2,5-Di-tert-butylphenol

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Compound of Interest

Compound Name: 2,5-Di-tert-butylphenol

Cat. No.: B187667

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This technical guide provides a comprehensive overview of **2,5-Di-tert-butylphenol**, including its chemical identity, physicochemical properties, and a discussion of its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature for **2,5-Di-tert-butylphenol** is rooted in the substitution pattern of the tert-butyl groups on the phenol ring.

IUPAC Name: **2,5-di-tert-butylphenol**

Synonyms:

- Phenol, 2,5-bis(1,1-dimethylethyl)-[1]
- 2,5-bis(1,1-dimethylethyl)-Phenol[1]
- Phenol, 2,5-di-tert-butyl-[1]
- DI-TERT-BUTYLPHENOL[1]
- EINECS 227-543-8[1]
- Nsc 68767[1]

Physicochemical Properties

A summary of the available quantitative data for **2,5-Di-tert-butylphenol** is presented below. It is important to note that while extensive data is available for the more common 2,4- and 2,6-isomers, specific experimental values for the 2,5-isomer are less frequently reported.

Table 1: Physicochemical Properties of **2,5-Di-tert-butylphenol**

Property	Value	Source
CAS Number	5875-45-6	[1] [2]
Molecular Formula	C ₁₄ H ₂₂ O	[1] [2]
Molecular Weight	206.32 g/mol	[1] [2]
EINECS Number	227-543-8	[1] [2]
Appearance	White to light yellow crystalline solid	[1]

For comparative purposes, the properties of the more common 2,4- and 2,6-di-tert-butylphenol isomers are provided in the table below.

Table 2: Physicochemical Properties of 2,4- and 2,6-Di-tert-butylphenol

Property	2,4-Di-tert-butylphenol	2,6-Di-tert-butylphenol
CAS Number	96-76-4	128-39-2
Melting Point	53-56 °C	34-37 °C [3]
Boiling Point	265 °C	253 °C [3]
Solubility in Water	0.033 g/L at 25 °C	Insoluble

Synthesis of Di-tert-butylphenols: A Note on Isomer Selectivity

The synthesis of di-tert-butylphenols is typically achieved through the Friedel-Crafts alkylation of phenol with an alkylating agent such as isobutylene or tert-butanol in the presence of an acid catalyst. However, the substitution pattern on the phenol ring is highly sensitive to reaction conditions, including the choice of catalyst, temperature, and solvent.

The ortho (2- and 6-) and para (4-) positions of phenol are activated towards electrophilic substitution, making the synthesis of 2,4- and 2,6-di-tert-butylphenol relatively straightforward. In contrast, the meta (3- and 5-) positions are less reactive. Consequently, the selective synthesis of **2,5-di-tert-butylphenol** is not a trivial undertaking and it has been observed as a by-product in the synthesis of 2,4,6-tri-tert-butylphenol.^[4]

A detailed, high-yield experimental protocol for the selective synthesis of **2,5-di-tert-butylphenol** is not readily available in the scientific literature. The following section describes a general procedure for the synthesis of di-tert-butylphenols, which primarily yields the 2,4- and 2,6-isomers.

Objective: To illustrate the general methodology for the synthesis of di-tert-butylated phenols. Note that this procedure is not selective for the 2,5-isomer.

Materials:

- Phenol
- Isobutylene or tert-butanol (alkylating agent)
- Acid catalyst (e.g., Amberlyst-15, montmorillonite K-10, or a Lewis acid such as aluminum phenoxide)
- Solvent (e.g., hexane or toluene)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, condenser, and a gas inlet (if using isobutylene), dissolve phenol in the chosen solvent.
- Add the acid catalyst to the reaction mixture.

- If using isobutylene, bubble the gas through the stirred reaction mixture at a controlled rate. If using tert-butanol, add it dropwise to the flask.
- Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the catalyst by filtration.
- Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure.
- The resulting crude product, a mixture of mono-, di-, and tri-alkylated phenols, can be purified by fractional distillation or column chromatography to separate the different isomers.

Biological Signaling Pathways: A Case Study of the 2,4-Isomer

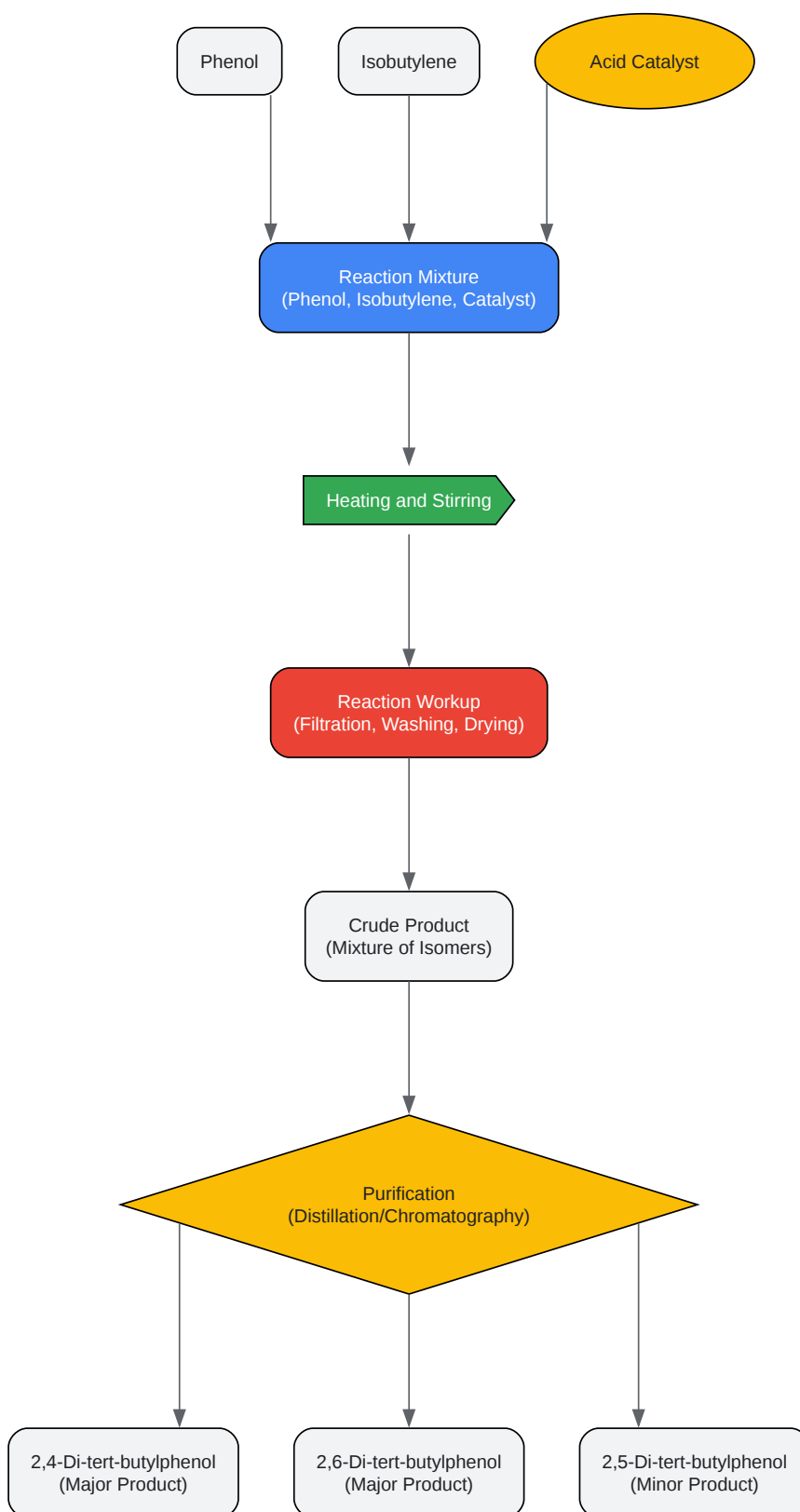
Specific information regarding the biological signaling pathways modulated by **2,5-di-tert-butylphenol** is not available in the current body of scientific literature. However, extensive research has been conducted on the biological activities of the 2,4-isomer, which can serve as an illustrative example of how di-tert-butylphenols can interact with biological systems. It is crucial to emphasize that the following information pertains to 2,4-di-tert-butylphenol and should not be directly extrapolated to the 2,5-isomer due to the significant impact of isomerism on biological activity.

2,4-Di-tert-butylphenol has been reported to exhibit a range of biological effects, including antioxidant, anti-inflammatory, and cytotoxic activities.^{[5][6][7]} Its mechanisms of action are thought to involve the modulation of several key signaling pathways.

- **Antioxidant Activity:** The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative stress.^[5]

- **Anti-inflammatory Activity:** 2,4-Di-tert-butylphenol has been shown to suppress the production of pro-inflammatory cytokines by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response.[\[5\]](#)
- **Cytotoxic and Antifungal Activity:** The compound has demonstrated cytotoxic effects against various cancer cell lines and exhibits antifungal properties.[\[8\]](#)

The diagram below illustrates a generalized workflow for the synthesis of di-tert-butylphenol isomers via Friedel-Crafts alkylation.



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Caption: Generalized workflow for the synthesis of di-tert-butylphenol isomers.

Conclusion

2,5-Di-tert-butylphenol is a less common isomer of the widely studied di-tert-butylphenols. While its basic chemical identity is well-defined, detailed information on its physicochemical properties, selective synthesis, and biological activities is scarce in the available literature. The synthesis of this specific isomer presents a challenge due to the directing effects of the hydroxyl group on the phenol ring, which favor the formation of the 2,4- and 2,6-isomers. Further research is required to develop selective synthetic routes to **2,5-di-tert-butylphenol** and to elucidate its potential biological functions, which may differ significantly from its more common isomers. This guide highlights the current state of knowledge and underscores the opportunities for future investigation in this area.

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